

5-Hydroxyomeprazole-d3 CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxyomeprazole-d3-1

Cat. No.: B15571866

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In-Depth Technical Guide: 5-Hydroxyomeprazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxyomeprazole-d3, a key analytical standard in the study of omeprazole metabolism. This document details its chemical properties, synthesis, and application in bioanalytical methods, offering valuable information for researchers in pharmacology, drug metabolism, and pharmacokinetics.

Core Compound Data

5-Hydroxyomeprazole-d3 is the deuterium-labeled analog of 5-hydroxyomeprazole, the primary metabolite of the proton pump inhibitor, omeprazole. Its use as an internal standard is critical for accurate quantification in complex biological matrices.[\[1\]](#)

Parameter	Value	Reference
CAS Number	2748479-83-4	[1]
Molecular Formula	C ₁₇ H ₁₆ D ₃ N ₃ O ₄ S	MedChemExpress
Molecular Weight	364.43 g/mol	MedChemExpress
Synonyms	(4-methoxy-6-(((5-methoxy-1H-benzo[d]imidazol-2-yl-4,6,7-d ₃)sulfinyl)methyl)-5-methylpyridin-3-yl)methanol	[1]
Appearance	Off-white to light brown solid	MedChemExpress
Solubility	DMSO: 10 mg/mL (27.44 mM)	MedChemExpress

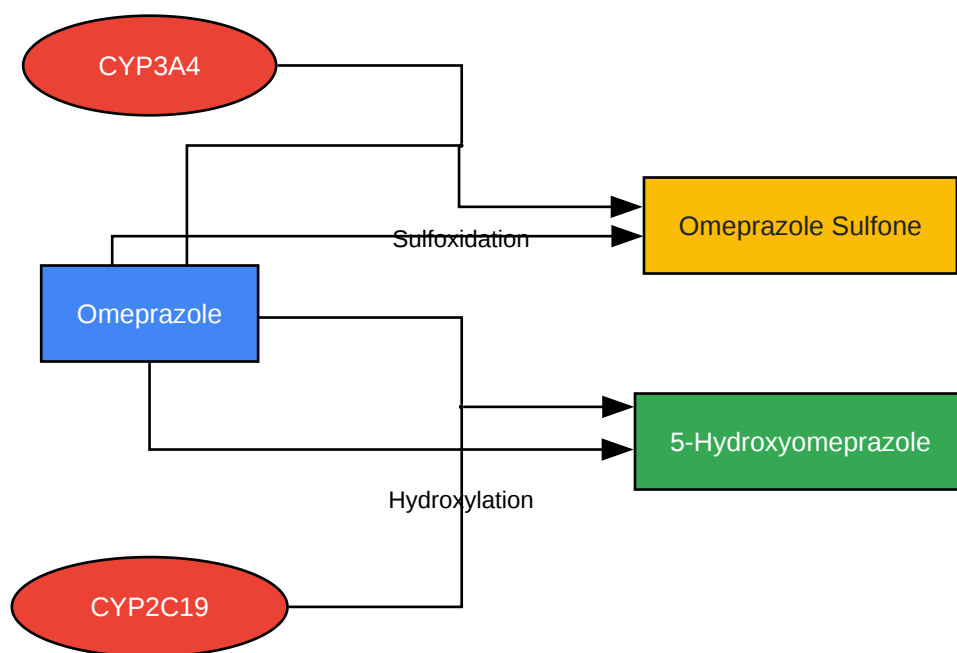
A sodium salt form of 5-Hydroxyomeprazole-d₃ is also available with the CAS number 1215629-45-0 (unlabeled) and a molecular formula of C₁₇H₁₅D₃N₃NaO₄S.

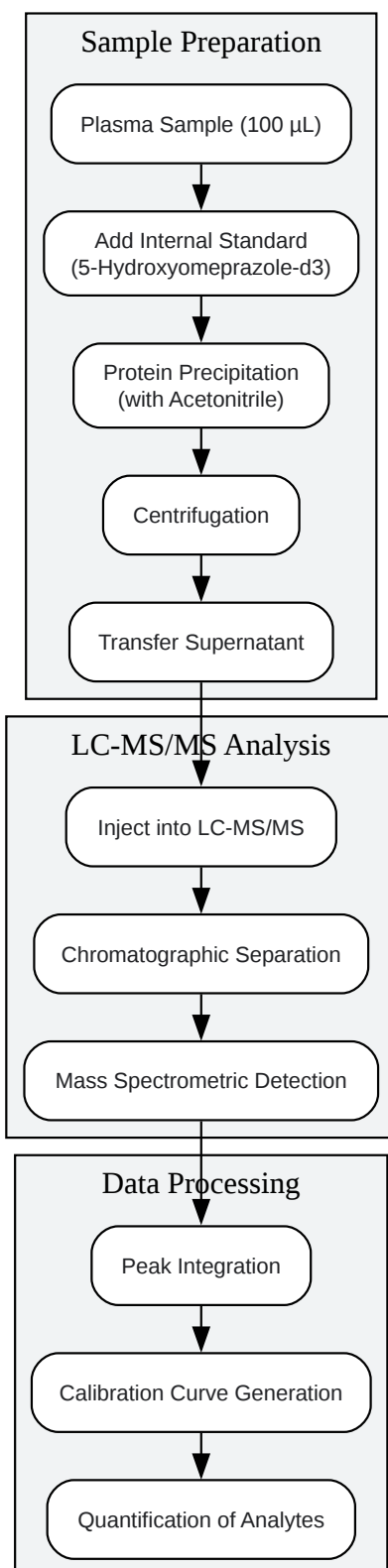
Synthesis and Preparation

While a specific, detailed synthesis protocol for 5-Hydroxyomeprazole-d₃ is not readily available in peer-reviewed literature, its preparation can be inferred from the total synthesis of the non-labeled 5-hydroxyomeprazole. The synthesis would likely involve the use of a deuterated precursor. The general strategy for synthesizing 5-hydroxyomeprazole involves the coupling of a substituted pyridine moiety with a benzimidazolethiol, followed by oxidation. For the deuterated analog, a deuterated version of the benzimidazole precursor would be utilized.

Role in Omeprazole Metabolism

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The hydroxylation of the methyl group on the benzimidazole ring, mainly mediated by CYP2C19, leads to the formation of 5-hydroxyomeprazole.[2] The sulfoxidation of the sulfinyl group, catalyzed by CYP3A4, results in the formation of omeprazole sulfone.[2] 5-hydroxyomeprazole is considered an inactive metabolite, meaning it does not significantly contribute to the pharmacological effect of omeprazole.[3]





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References

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- To cite this document: BenchChem. [5-Hydroxyomeprazole-d3 CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15571866#5-hydroxyomeprazole-d3-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b15571866#5-hydroxyomeprazole-d3-cas-number-and-molecular-formula)

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